
1-Methylisoquinoline
Übersicht
Beschreibung
1-methylisoquinoline is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
- Aminomethylation/hydrogenolysis for 1-Methylisoquinoline Synthesis : A new method for introducing a methyl group at C1 of isoquinolines has been developed, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This method addresses the need for effective synthetic approaches for highly-substituted isoquinolines in drug development and natural product syntheses (Melzer, Felber, & Bracher, 2018).
Chemical Properties and Applications
- Corrosion Inhibition : this compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid media. Its efficiency as an inhibitor increases with concentration, offering potential for industrial applications in corrosion control (Al-Uqaily, 2015).
- Synthesis of Benzo[a]-Quinolizine Derivatives : this compound reacts with arylidine malononitrile, leading to Michael adducts pyridinoisoquinolines, showing its utility in the synthesis of complex chemical structures (Abdallah et al., 2002).
- Preparation of 1-Methyl-3-Phenylisoquinoline Derivatives : A new approach for synthesizing 1-methyl-3-phenylisoquinoline derivatives using polyphosphate ester has been developed, applicable in medicinal chemistry (Niemczak, Czerniak, & Kopczyński, 2015).
Biological and Medicinal Research
- Anti-Tobacco Mosaic Virus Activity : Isoquinoline alkaloids, including this compound derivatives, isolated from plants like Thalictrum glandulosissimum, have shown anti-TMV activity, suggesting potential in antiviral research (Hu et al., 2020).
Drug Development and Pharmaceuticals
- Tetrahydroisoquinolines in Therapeutics : 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound related to this compound, has been investigated for therapeutic applications, including its potential in treating cancer and central nervous system disorders (Singh & Shah, 2017).
Spectroscopic and Physical Studies
- Spectroscopic Behavior in Methyl Substitution : Studies on 3-methylisoquinoline have focused on the effect of methyl substitution on excited state behavior, contributing to our understanding of molecular spectroscopy (Sinha, Singh, & Kundu, 2012).
Further Research and Development
- Antimalarial Potential : The exploration of 3-methylisoquinoline-4-carbonitriles as inhibitors of Plasmodium falciparum Protein Kinase A provides a pathway for developing antimalarial compounds (Buskes et al., 2016).
Safety and Hazards
1-Methylisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
Wirkmechanismus
- 1-Methylisoquinoline (also known as isoquinaldine ) is a heterocyclic compound with the chemical formula C10H9N and a molecular weight of 143.19 g/mol .
- Its structure consists of a benzene ring fused to a pyridine nucleus, making it an isoquinoline derivative .
- Isoquinolines, including this compound, are weak bases and resemble pyridine in their stability against chemical attack .
- Their reactivity is influenced by the electron density at various positions on the ring. Notably, the double bond character is stronger in certain positions (1,2-, 3,4-, 5,6-, and 7,8-), affecting both reactions and substituent reactivity .
- The electron pair of nitrogen is not involved in aromatization, allowing these compounds to easily undergo quaternization and conversion to N-oxides .
- However, isoquinoline derivatives, including natural alkaloids, have been studied for their biological activities. For instance, quinoline (a related compound) is used against malaria, and its skeleton serves as the basis for designing synthetic antimalarial drugs like chloroquine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
It is known that isoquinoline derivatives, such as 1-Methylisoquinoline, can interact with various biomolecules . For example, this compound may interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Isoquinoline derivatives have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can inhibit the electron transport of complex I . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the boiling temperature of this compound is around 521.2 K , which may influence its stability and degradation over time .
Dosage Effects in Animal Models
It has been shown that this compound has antidepressant potential in animal models of depression .
Metabolic Pathways
It is known that isoquinoline alkaloids, which include this compound, are derived from the amino acid L-tyrosine .
Eigenschaften
IUPAC Name |
1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYMYAJONQZORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870904 | |
| Record name | 1-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-93-3, 58853-80-8 | |
| Record name | 1-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLISOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methylisoquinoline?
A1: The molecular formula of this compound is C10H9N, and its molecular weight is 143.19 g/mol.
Q2: What is significant about the reactivity of the methyl group in this compound?
A3: The methyl group in this compound is activated and can participate in various reactions. For example, it can be deprotonated by strong bases, allowing for further functionalization at that position. [, , ]
Q3: How does the presence of a methyl group at the C1 position affect the reactivity of isoquinolines?
A4: The methyl group at the C1 position significantly influences the reactivity of isoquinolines, particularly in reactions involving the nitrogen atom. This substitution can alter the basicity and nucleophilicity of the nitrogen, impacting its participation in various chemical transformations. [, , , ]
Q4: Can this compound undergo cycloaddition reactions?
A5: Yes, this compound can undergo cycloaddition reactions with certain reagents. For instance, it reacts with tetrachloro-1,2-benzoquinone, leading to the formation of a polycyclic heterocycle structurally similar to quinoxaline orange. []
Q5: What are some established synthetic routes to this compound and its derivatives?
A6: Several methods exist for synthesizing this compound and its derivatives. One common approach involves starting with isoquinoline itself and introducing the methyl group through various chemical transformations. Another method utilizes readily available starting materials like benzaldehydes or benzyl ketones and constructs the isoquinoline ring system through a series of reactions. [, , , , ]
Q6: Can this compound be used as a building block for more complex heterocyclic systems?
A7: Absolutely. Researchers have utilized this compound as a key building block in synthesizing various fused heterocyclic systems, including benzo[a]quinolizines, pyrrolo[2,1-a]isoquinolines, and 1,2,3-triazolo[5,1-a]dihydroisoquinolines. These heterocyclic scaffolds hold significance in medicinal chemistry and natural product synthesis. [, , , , ]
Q7: Are there any applications of this compound in materials science?
A7: While the provided abstracts don't specifically delve into material science applications, the unique structural features and reactivity of this compound and its derivatives make them potentially valuable building blocks for developing novel materials. Further research in this direction could lead to exciting discoveries.
Q8: Does this compound possess any reported biological activity?
A9: While this compound itself may not be extensively studied for its biological activity, some of its derivatives have shown promising results in this area. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a derivative of this compound, exhibits potent antineoplastic activity. []
Q9: What is the mechanism of action for the antineoplastic activity observed in MAIQ-1?
A10: MAIQ-1 acts as a potent inhibitor of ribonucleoside diphosphate reductase, a crucial enzyme involved in DNA synthesis. By inhibiting this enzyme, MAIQ-1 disrupts DNA replication and repair processes in cancer cells, ultimately leading to cell death. []
Q10: Is this compound stable under various conditions?
A10: The provided abstracts do not directly address the stability of this compound under various conditions. It is essential to consider the compound's stability under different pH levels, temperatures, and exposure to light and air when developing formulations or conducting experiments.
Q11: What are some strategies to improve the stability, solubility, or bioavailability of this compound and its derivatives?
A13: Common strategies for enhancing solubility and bioavailability include forming salts, creating prodrugs, and incorporating the compound into drug delivery systems like nanoparticles or liposomes. These approaches can improve the compound's pharmacokinetic properties and potentially lead to more effective treatments. []
Q12: Is there any information on the toxicity of this compound?
A12: The provided abstracts do not provide specific data on the toxicity of this compound. Conducting thorough toxicological studies is crucial when developing any compound for potential therapeutic applications.
Q13: Have computational methods been applied to study this compound?
A15: Yes, computational chemistry techniques like density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been used to study the halogen bonding interactions of this compound with haloarenenitriles. These studies provide insights into the structural and electronic factors influencing these interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



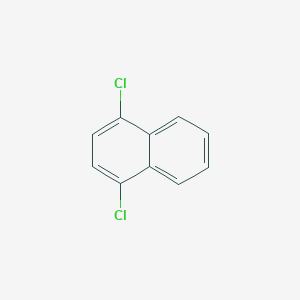
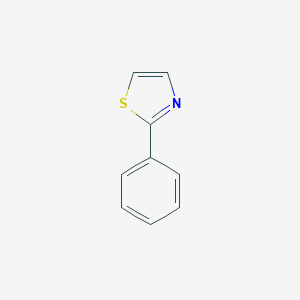

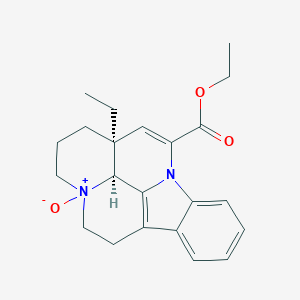
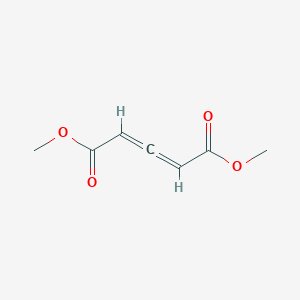
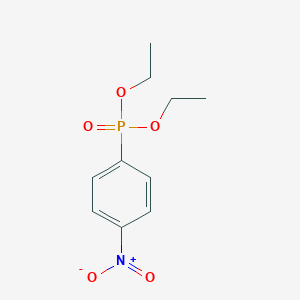

![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)



